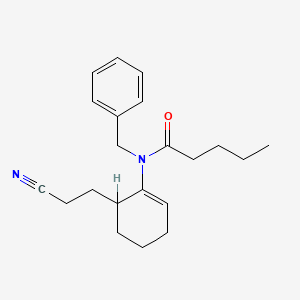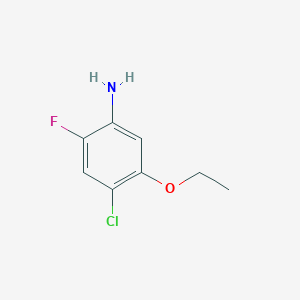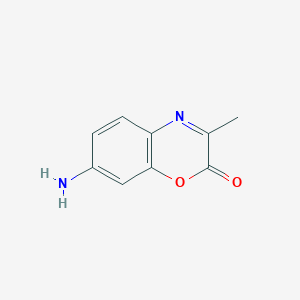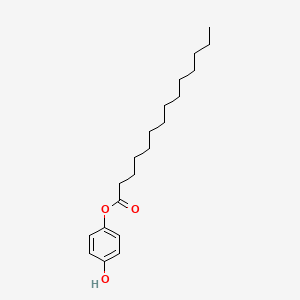![molecular formula C18H19ClN2 B14405289 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine CAS No. 88280-60-8](/img/structure/B14405289.png)
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a 4-chlorophenyl and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine typically involves the reaction of 4-chlorobenzaldehyde with piperidine and pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium iodide, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Halogenated or other substituted pyridine derivatives.
Scientific Research Applications
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share a similar pyridine and piperidine structure but differ in their substituents and functional groups.
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: This compound features a benzimidazole ring and exhibits different pharmacological properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a 4-chlorophenyl and piperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
88280-60-8 |
|---|---|
Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-piperidin-1-ylethenyl]pyridine |
InChI |
InChI=1S/C18H19ClN2/c19-17-8-6-16(7-9-17)18(21-11-2-1-3-12-21)13-15-5-4-10-20-14-15/h4-10,13-14H,1-3,11-12H2 |
InChI Key |
FTPLWISVWYVJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=CC2=CN=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


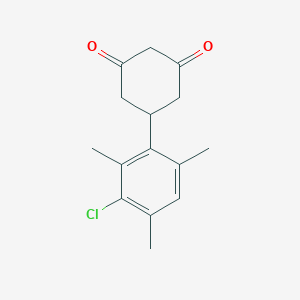
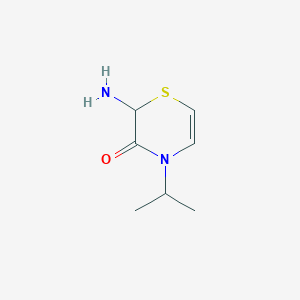
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
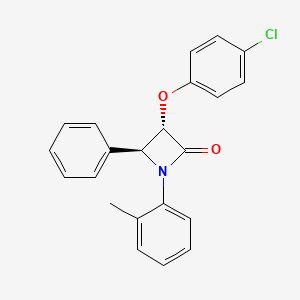
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)
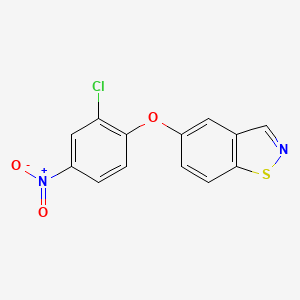

![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
